molecular formula C7H8BrN B1291312 2-(Bromomethyl)-4-methylpyridine CAS No. 442910-29-4

2-(Bromomethyl)-4-methylpyridine

Cat. No. B1291312
CAS RN: 442910-29-4
M. Wt: 186.05 g/mol
InChI Key: CZTCOXQVCBNPKF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-4-methylpyridine” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Organic Synthesis: Building Blocks for Complex Molecules

2-(Bromomethyl)-4-methylpyridine: is a valuable intermediate in organic synthesis. Its bromomethyl group is highly reactive and can participate in various substitution reactions, making it a versatile building block for constructing complex molecules. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry: Drug Development

In medicinal chemistry, 2-(Bromomethyl)-4-methylpyridine is used to develop new drugs. Its structure allows for the introduction of additional functional groups that can enhance the biological activity of a molecule. This compound can be used to synthesize derivatives with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents .

Material Science: Polymer Modification

This compound plays a role in material science, particularly in polymer modification. The bromomethyl group can initiate polymerization processes or be used to graft other molecules onto a polymer backbone. This can result in materials with improved properties, such as increased thermal stability or enhanced mechanical strength .

Catalysis: Ligand Synthesis

2-(Bromomethyl)-4-methylpyridine: can be used to synthesize ligands for catalysis. These ligands can bind to metal centers, forming catalysts that are essential for various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, derivatives of 2-(Bromomethyl)-4-methylpyridine can serve as standards in chromatography. They help in the calibration of instruments and ensure the accuracy of analytical methods used to detect and quantify other substances .

Biochemistry: Probe Synthesis

The compound is also used in biochemistry for probe synthesis. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level. This has applications in understanding disease mechanisms and developing diagnostic tools .

Environmental Science: Pollutant Removal

In environmental science, 2-(Bromomethyl)-4-methylpyridine can be used to synthesize compounds that remove pollutants from the environment. For example, it can be used to create absorbents that capture heavy metals from water sources, helping to purify water and protect ecosystems .

Agricultural Chemistry: Pesticide Development

Lastly, in agricultural chemistry, this compound is utilized in the development of pesticides. Its reactivity allows for the creation of compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity and food security.

properties

IUPAC Name

2-(bromomethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCOXQVCBNPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619229
Record name 2-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-methylpyridine

CAS RN

442910-29-4
Record name 2-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of the 7-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-5-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine (330 mg, 1 mmol) in dry DMF (5 mL) was treated with NaH (40 mg, 60% in oil, 1 mmol), stirred for 15 min, treated with tert-butyl N-(3-(bromomethyl)benzyl)carbamate (300 mg, 1 mmol) and stirred for 1 h. The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL), the organic phase was dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; iso-hexane:EtOAc (1:1)]. The resulting yellow syrup was dissolved in MeOH (3 mL), treated with HCl (2 mL, 4-M in dioxane), stirred for 17 h and the resulting solid filtered to give the title compound (258 mg, 80%) as a cream solid.
Name
7-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-5-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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